molecular formula C12H18N4O B8109450 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B8109450
M. Wt: 234.30 g/mol
InChI Key: IIYCNBIIJYMHIE-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spirocyclic compounds. These compounds are characterized by their unique ring structures, which consist of two or more rings that share a single atom. This particular compound features a pyrazole ring, a seven-membered diazaspiro ring, and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 1-methyl-1H-pyrazol-4-amine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a solvent like dimethylformamide (DMF).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

  • 2-(1-Methyl-1H-pyrazol-4-yl)benzenamine

Uniqueness: 2-(1-Methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[4.5]decan-1-one stands out due to its spirocyclic structure, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-2,9-diazaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-15-8-10(7-14-15)16-6-4-12(11(16)17)3-2-5-13-9-12/h7-8,13H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYCNBIIJYMHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCC3(C2=O)CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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